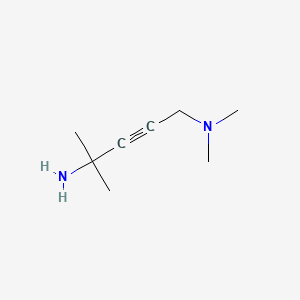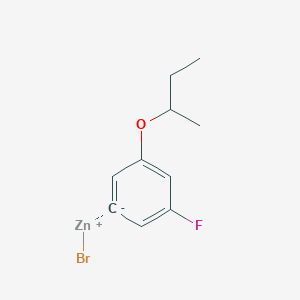
(3-sec-Butyloxy-5-fluorophenyl)Zinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-sec-butyloxy-5-fluorophenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF): is an organozinc compound used in various organic synthesis reactions. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of the sec-butyloxy and fluorophenyl groups makes it a versatile reagent in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of (3-sec-butyloxy-5-fluorophenyl)zinc bromide typically involves the reaction of the corresponding aryl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is often facilitated by the use of a catalyst such as a nickel or palladium complex to enhance the formation of the organozinc reagent.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction conditions is crucial to minimize impurities and maximize the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: (3-sec-butyloxy-5-fluorophenyl)zinc bromide can undergo substitution reactions with various electrophiles, such as alkyl halides, to form new carbon-carbon bonds.
Cross-Coupling Reactions: This compound is commonly used in cross-coupling reactions, such as Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions:
Reagents: Palladium or nickel catalysts, organic halides, and bases like potassium carbonate.
Conditions: Reactions are typically carried out under inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, at temperatures ranging from room temperature to reflux conditions.
Major Products: The major products formed from reactions involving this compound are often complex organic molecules with applications in pharmaceuticals, agrochemicals, and materials science.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: Used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Material Science: Employed in the preparation of advanced materials with specific electronic or optical properties.
Biology and Medicine:
Drug Development: Utilized in the synthesis of potential drug candidates, particularly those requiring specific structural motifs for biological activity.
Industry:
Agrochemicals: Applied in the synthesis of active ingredients for pesticides and herbicides.
Polymers: Used in the development of specialty polymers with unique properties.
Mécanisme D'action
The mechanism by which (3-sec-butyloxy-5-fluorophenyl)zinc bromide exerts its effects in chemical reactions involves the formation of a reactive organozinc intermediate. This intermediate can then participate in various nucleophilic addition or substitution reactions, facilitated by the presence of a catalyst. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile or nucleophile it interacts with.
Comparaison Avec Des Composés Similaires
- (3-methoxy-5-fluorophenyl)zinc bromide
- (3-ethoxy-5-fluorophenyl)zinc bromide
- (3-isopropoxy-5-fluorophenyl)zinc bromide
Comparison:
- Uniqueness: The sec-butyloxy group in (3-sec-butyloxy-5-fluorophenyl)zinc bromide provides steric hindrance and electronic effects that can influence the reactivity and selectivity of the compound in synthetic applications. This makes it distinct from other similar compounds with different alkoxy groups.
- Reactivity: The presence of the fluorine atom in the phenyl ring can also affect the reactivity, making it a valuable reagent for specific transformations that require electron-withdrawing groups.
Propriétés
Formule moléculaire |
C10H12BrFOZn |
|---|---|
Poids moléculaire |
312.5 g/mol |
Nom IUPAC |
bromozinc(1+);1-butan-2-yloxy-3-fluorobenzene-5-ide |
InChI |
InChI=1S/C10H12FO.BrH.Zn/c1-3-8(2)12-10-6-4-5-9(11)7-10;;/h5-8H,3H2,1-2H3;1H;/q-1;;+2/p-1 |
Clé InChI |
FYUXCEHGIWZJCW-UHFFFAOYSA-M |
SMILES canonique |
CCC(C)OC1=CC(=C[C-]=C1)F.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Cyclopropylimidazo[1,5-a]pyridine-1-carboximidamide](/img/structure/B14884642.png)


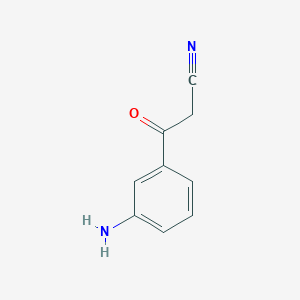
![3-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde](/img/structure/B14884678.png)
![23-Bromo-2,5,8,11,14,17,20-heptaoxabicyclo[19.4.0]pentacosa-1(21),22,24-triene](/img/structure/B14884685.png)
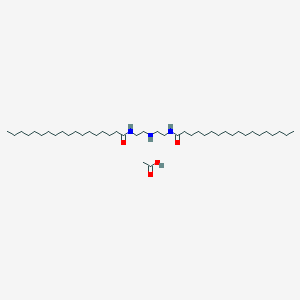
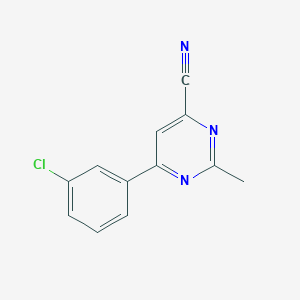
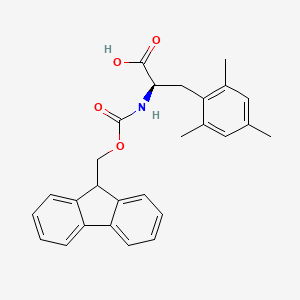
![Ethyl (6-(benzylamino)-7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)glycinate](/img/structure/B14884696.png)
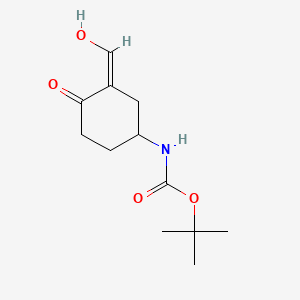
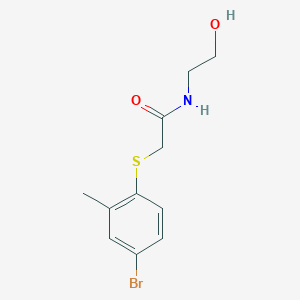
![6-Phenyl-4,7-diazaspiro[2.5]octane-5,8-dione](/img/structure/B14884723.png)
